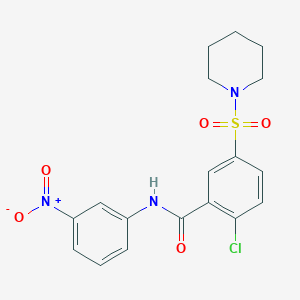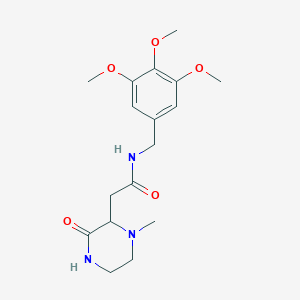
2-chloro-N-(3-nitrophenyl)-5-(1-piperidinylsulfonyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-(3-nitrophenyl)-5-(1-piperidinylsulfonyl)benzamide, also known as CSPB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CSPB is a sulfonamide-based compound that has shown promising results in the treatment of various diseases.
作用机制
2-chloro-N-(3-nitrophenyl)-5-(1-piperidinylsulfonyl)benzamide exerts its therapeutic effects by inhibiting the activity of specific enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This compound also inhibits the activity of histone deacetylase (HDAC), an enzyme that regulates gene expression. By inhibiting these enzymes, this compound can reduce inflammation and promote cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, induce cell death in cancer cells, and improve cognitive function in animal models of Alzheimer's disease. This compound has also been shown to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
2-chloro-N-(3-nitrophenyl)-5-(1-piperidinylsulfonyl)benzamide has several advantages for use in lab experiments. It is a highly pure and stable compound that can be easily synthesized in large quantities. This compound also has a well-defined mechanism of action, making it a useful tool for studying specific biological pathways. However, there are also limitations to using this compound in lab experiments. Its effects may be dose-dependent, and it may interact with other compounds in the body. Additionally, the effects of this compound may vary depending on the specific disease or condition being studied.
未来方向
There are several future directions for research on 2-chloro-N-(3-nitrophenyl)-5-(1-piperidinylsulfonyl)benzamide. One area of focus is the development of more potent and selective this compound derivatives that can be used for specific therapeutic applications. Another area of research is the investigation of this compound's effects on other biological pathways and diseases. Finally, the development of new drug delivery systems for this compound may improve its efficacy and reduce potential side effects.
Conclusion:
In conclusion, this compound is a promising compound that has shown potential therapeutic applications in a variety of diseases. Its well-defined mechanism of action and ease of synthesis make it a useful tool for scientific research. Further research is needed to fully understand this compound's effects and potential applications in medicine.
合成方法
The synthesis of 2-chloro-N-(3-nitrophenyl)-5-(1-piperidinylsulfonyl)benzamide involves the reaction of 2-chloro-5-nitrobenzoic acid with piperidine and sulfonyl chloride. The resulting compound is then treated with ammonium hydroxide to form this compound. The synthesis of this compound has been optimized to yield high purity and yield, making it suitable for scientific research.
科学研究应用
2-chloro-N-(3-nitrophenyl)-5-(1-piperidinylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-tumor properties. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
属性
IUPAC Name |
2-chloro-N-(3-nitrophenyl)-5-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O5S/c19-17-8-7-15(28(26,27)21-9-2-1-3-10-21)12-16(17)18(23)20-13-5-4-6-14(11-13)22(24)25/h4-8,11-12H,1-3,9-10H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKIAXSPJADUMFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B6031581.png)
![4-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}dihydro-2(3H)-furanone](/img/structure/B6031588.png)
![4-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-2,6-dimethylmorpholine](/img/structure/B6031592.png)
![2-[(4,5-dimethyl-3-thienyl)carbonyl]-N-methylhydrazinecarbothioamide](/img/structure/B6031597.png)
![N-(tert-butyl)-3-[4-(trifluoromethyl)benzoyl]-1-piperidinecarboxamide](/img/structure/B6031611.png)
![2-(4-{[(3-furylmethyl)(methyl)amino]methyl}phenyl)-6-(3-pyridinyl)-4(3H)-pyrimidinone](/img/structure/B6031618.png)
![3-[2-(3-fluorophenyl)ethyl]-1-[3-(methylthio)propanoyl]piperidine](/img/structure/B6031630.png)
![N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B6031634.png)

![5-(4-methoxyphenyl)-3,9,11-trioxa-4-azatricyclo[6.2.1.0~2,6~]undec-4-en-7-one semicarbazone](/img/structure/B6031645.png)
![2-(4-chlorobenzyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B6031649.png)

![N-(3,4-dichlorophenyl)-N'-{5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B6031669.png)
![4-{6-[4-(butylsulfonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B6031674.png)